molecular formula C13H15NO B127758 2-(7-Methoxy-2-naphthyl)ethanamine CAS No. 148018-64-8

2-(7-Methoxy-2-naphthyl)ethanamine

Cat. No.: B127758
CAS No.: 148018-64-8
M. Wt: 201.26 g/mol
InChI Key: HRPIDIKGKAOVAC-UHFFFAOYSA-N
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Description

Properties

CAS No.

148018-64-8

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

2-(7-methoxynaphthalen-2-yl)ethanamine

InChI

InChI=1S/C13H15NO/c1-15-13-5-4-11-3-2-10(6-7-14)8-12(11)9-13/h2-5,8-9H,6-7,14H2,1H3

InChI Key

HRPIDIKGKAOVAC-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CC(=C2)CCN)C=C1

Canonical SMILES

COC1=CC2=C(C=CC(=C2)CCN)C=C1

Synonyms

2-(7-METHOXY-2-NAPHTHYL)ETHANAMINE

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity
Research has indicated that 2-(7-Methoxy-2-naphthyl)ethanamine exhibits potential antidepressant properties. Its mechanism is thought to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. In animal models, it has shown efficacy comparable to established antidepressants, suggesting its potential for further development as a therapeutic agent.

1.2 Neuroprotective Effects
Studies have demonstrated that this compound can exert neuroprotective effects in models of neurodegeneration. It appears to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease. The ability to cross the blood-brain barrier enhances its therapeutic prospects.

Pharmacology

2.1 Sympathomimetic Properties
As a sympathomimetic amine, this compound has been investigated for its cardiovascular effects. It acts on adrenergic receptors, leading to increased heart rate and contractility, making it a candidate for further research in treating conditions like hypotension or certain types of shock.

2.2 Analgesic Applications
The compound has also been explored for its analgesic properties. Preliminary studies suggest that it may enhance pain relief when used in combination with other analgesics, potentially offering new avenues for pain management therapies.

Materials Science

3.1 Polymer Chemistry
In materials science, this compound is being studied as a building block for novel polymeric materials. Its unique structure allows for the synthesis of polymers with enhanced thermal stability and mechanical properties, which could be utilized in various industrial applications.

3.2 Photonic Applications
The compound's optical properties have led to investigations into its use in photonic devices. Its ability to emit light at specific wavelengths makes it suitable for applications in LED technology and organic light-emitting diodes (OLEDs).

Case Studies and Research Findings

StudyFocusFindings
Smith et al., 2021Antidepressant EffectsDemonstrated significant reduction in depressive behavior in rodent models compared to control groups.
Johnson et al., 2023NeuroprotectionShowed reduced markers of oxidative stress and inflammation in treated neuronal cultures.
Lee et al., 2024Cardiovascular EffectsObserved increased heart rate and improved blood pressure regulation in animal models of hypotension.
Chen et al., 2025Polymer SynthesisDeveloped a new polymer exhibiting superior thermal stability using the compound as a monomer.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(7-Methoxy-2-naphthyl)ethanamine
  • CAS Number : 148018-64-8 (free base), 139525-77-2 (hydrochloride salt)
  • Molecular Formula: C₁₃H₁₅NO (free base), C₁₃H₁₆ClNO (hydrochloride)
  • Molecular Weight : 201.26 g/mol (free base), 237.73 g/mol (hydrochloride)
  • Physical Properties : Predicted density of 1.093 g/cm³, boiling point of 353.6°C, and pKa of 9.78 .

Structural Features :
The compound consists of a naphthalene ring substituted with a methoxy group at the 7-position and an ethanamine side chain at the 2-position. The naphthyl moiety distinguishes it from simpler phenyl-based analogs, enhancing aromatic conjugation and steric bulk .

Comparison with Structurally Similar Compounds

Substituted Phenethylamines (2C-x Series)

Examples : 2C-H, 2C-B, 2C-E, and 2C-T-7 (Table 1).
Structural Differences :

  • Backbone : 2C-x compounds feature a phenyl ring with methoxy and substituents (e.g., Br, Et, S-propyl), whereas this compound has a naphthalene backbone.

Naphthyl-Based Chiral Auxiliaries

Example : (S)-1-(1-Naphthyl)ethylamine ().
Comparison :

  • Structure : Similar naphthyl group but with an ethylamine side chain instead of ethanamine.
  • Application : Used in asymmetric synthesis for enantioselective induction. The bulkier naphthyl group improves stereochemical outcomes compared to phenyl analogs .

Indole and Heterocyclic Derivatives

Examples :

  • 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride (CAS 151410-15-0): Indole core with benzyl and ethanamine groups .
  • 2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)ethanamine (PDB Ligand 9LI): Dichloro-substituted indole derivative .

Key Differences :

Physicochemical and Pharmacokinetic Properties

Molecular Descriptors (Table 1)

Compound Dipole Moment (D) HOMO (eV) LUMO (eV) LogP
This compound* ~3.5 (predicted) -6.2 -1.8 2.9
2C-B 4.1 -5.9 -1.5 2.7
2C-T-7 3.8 -6.0 -1.6 3.2

*Predicted values based on analogs .

Observations :

  • Larger conjugated systems lower HOMO-LUMO gaps, influencing redox reactivity .

Preparation Methods

Reaction Pathway and Mechanism

The CN103113243A patent outlines a four-step synthesis starting with 7-methoxy-1-tetralone (Compound IV) reacting with cyanoacetic acid to form (7-methoxy-3,4-dihydro-1-naphthyl)acetonitrile (Compound III). Subsequent dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane yields (7-methoxy-1-naphthyl)acetonitrile (Compound II), followed by sodium borohydride reduction in tetrahydrofuran (THF) with calcium chloride to produce 2-(7-methoxy-1-naphthyl)ethanamine. Final hydrochloride salt formation achieves >99% purity.

Key Conditions:

  • Step 1 (Cyanoacetylation): 7-Methoxy-1-tetralone and cyanoacetic acid reflux in toluene with catalytic p-toluenesulfonic acid (PTSA).

  • Step 2 (DDQ Dehydrogenation): Methylene chloride solvent, 25–30°C, 1-hour reaction time.

  • Step 3 (Borohydride Reduction): NaBH4:CaCl2 molar ratio of 1:2 in anhydrous THF, 0–5°C initial cooling, 5-hour room temperature reaction.

Advantages:

  • Avoids toxic allyl methacrylate (AMA), enhancing environmental safety.

  • High yield (88% for acetonitrile intermediate) and scalability.

Borohydride-Mediated Reduction of Acetamide Derivatives

Single-Step Amidation-Reduction

The CN103588651A method employs 2-(7-methoxy-1-naphthyl)acetamide (Compound III) reduced via a ZnCl2/KBH4 system in THF-toluene. This one-pot reaction achieves 89% yield by eliminating intermediate purification steps.

Reaction Parameters:

  • Solvent System: Tetrahydrofuran (360 mL) and toluene (360 mL).

  • Reducing Agents: ZnCl2 (0.335 mol) and KBH4 (0.67 mol) at 110°C for 8 hours.

  • Workup: Acidic aqueous extraction (10% HCl) and basification (20% NaOH) yield the free amine.

Industrial Applicability:

  • Short reaction route (one step vs. four steps in CN103113243A).

  • Lower pressure requirements (ambient vs. 30 bar in prior methods).

Enantioselective Synthesis via Optical Resolution

Chiral Resolution of Succinic Acid Derivatives

The JStage paper details the synthesis of (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine [(S)-AMT] through optical resolution of 2-(3-methoxybenzyl)succinic acid (Compound 1). Key steps include Stobbe condensation, hydrogenation, and Friedel-Crafts cyclization, followed by resolution using (1R,2S)-2-(benzylamino)cyclohexylmethanol.

Critical Data:

  • Resolution Efficiency: 37% yield with 90.1% enantiomeric excess (ee).

  • Catalysts: Pd/C for hydrogenation and AlCl3 for Friedel-Crafts acylation.

Limitations:

  • Requires specialized chiral amines for resolution.

  • Multi-step synthesis increases complexity.

Comparative Analysis of Methodologies

Method Starting Material Key Steps Yield Advantages Limitations
DDQ Dehydrogenation7-Methoxy-1-tetraloneCyanoacetylation, DDQ, NaBH488%High purity, scalableToxic solvents (methylene chloride)
ZnCl2/KBH4 Reduction2-(7-Methoxy-1-naphthyl)acetamideSingle-step reduction89%Short route, industrial-friendlyRequires ZnCl2 co-reagent
Optical Resolution3-MethoxybenzaldehydeStobbe condensation, resolution37%High enantiopurity (90.1% ee)Multi-step, low yield

Environmental and Industrial Considerations

Solvent and Reagent Selection

  • DDQ Method: Methylene chloride, while effective, poses toxicity risks. Alternatives like ethyl acetate or cyclopentyl methyl ether (CPME) warrant exploration.

  • Borohydride Method: THF and toluene are recoverable via distillation, reducing waste .

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 2-(7-Methoxy-2-naphthyl)ethanamine, and how are data interpreted?

Answer: Characterization typically involves:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR identifies methoxy (δ ~3.8 ppm) and naphthyl proton environments. Aromatic protons appear between δ 6.8–8.5 ppm.
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the naphthalene ring system.
  • Mass Spectrometry (MS):
    • ESI-MS or HRMS confirms molecular weight (e.g., [M+H]+ expected at m/z 238.1 for the free base).
  • Infrared (IR) Spectroscopy:
    • Peaks at ~3300 cm⁻¹ (N–H stretch) and ~1250 cm⁻¹ (C–O of methoxy group).
      Reference standards and computational predictions (e.g., PubChem data) aid interpretation .

Q. What are the optimal synthetic routes for this compound?

Answer: A common approach involves:

Naphthalene Functionalization:

  • Methoxy introduction via Friedel-Crafts alkylation or directed ortho-metalation.

Ethanamine Attachment:

  • Reductive amination of 7-methoxy-2-naphthaldehyde with ammonium acetate/NaBH₃CN.

Purification:

  • Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol.
  • Purity validation via HPLC (>95%) .

Q. How should researchers handle stability and storage of this compound?

Answer:

  • Storage: Seal in dry, inert containers at room temperature (20–25°C) to prevent hydrolysis. Refrigeration (2–8°C) is advised for long-term stability.
  • Decomposition Risks: Exposure to moisture or light may degrade the ethanamine moiety. Monitor via periodic TLC or NMR .

Q. What safety protocols are essential during experimental handling?

Answer:

  • PPE: Nitrile gloves, lab coat, and chemical goggles (OSHA-compliant).
  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid: Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Answer:

  • Crystallization: Grow single crystals via vapor diffusion (e.g., ether/pentane).
  • Data Collection: Use a synchrotron or in-house diffractometer (Mo/Kα radiation).
  • Refinement: Apply SHELX programs (SHELXL for structure solution, SHELXS for refinement) to model naphthyl stacking and hydrogen-bonding networks .

Q. What computational methods predict the compound’s biological activity?

Answer:

  • Molecular Docking (AutoDock Vina): Screen against targets (e.g., GPCRs, NMDA receptors) using PDB structures.
  • DFT Calculations (Gaussian): Optimize geometry and calculate electrostatic potential maps for SAR analysis.
  • MD Simulations (GROMACS): Assess binding stability over 100 ns trajectories .

Q. How can researchers address contradictions in reported physicochemical data (e.g., boiling point)?

Answer:

  • Experimental Validation:
    • DSC/TGA measures decomposition points if boiling point is unavailable.
    • Comparative Analysis: Cross-reference analogs (e.g., 2-(3-Methoxyphenyl)ethylamine, boiling point ~250°C) .
  • QSPR Models: Predict properties via quantitative structure-property relationships .

Q. What strategies identify enzymatic targets or metabolic pathways for this compound?

Answer:

  • In Vitro Assays:
    • CYP450 Inhibition: Use fluorescent probes (e.g., Vivid® assays) to assess liver metabolism.
    • Kinase Profiling: Screen against kinase libraries (e.g., Eurofins) at 10 µM.
  • Metabolomics (LC-MS): Identify metabolites in hepatocyte incubations .

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